Temsirolimus-d7 -

Temsirolimus-d7

Catalog Number: EVT-12562442
CAS Number:
Molecular Formula: C56H87NO16
Molecular Weight: 1037.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Temsirolimus-d7 involves several key methods that leverage deuteration techniques to modify the original Temsirolimus structure. The technical details of its synthesis typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors of Temsirolimus.
  2. Deuteration: Specific hydrogen atoms in the molecule are replaced with deuterium through chemical reactions such as hydrogenation in a deuterated solvent or using deuterated reagents.
  3. Purification: Following synthesis, the compound is purified using techniques like chromatography to ensure high purity levels suitable for research applications.

The detailed protocols for the synthesis can vary based on the specific desired isotopic labeling and purity requirements.

Molecular Structure Analysis

Temsirolimus-d7 has a complex molecular structure characterized by its large size and multiple functional groups. The molecular formula is C53H80D7N1O16C_{53}H_{80}D_7N_{1}O_{16}, with a molecular weight of approximately 1040.31 g/mol.

Structural Features:

  • Core Structure: The compound retains the core structure of Temsirolimus, which includes a macrolide lactone ring.
  • Deuterium Substitution: The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated counterpart, which can be beneficial for pharmacokinetic studies.
Chemical Reactions Analysis

Temsirolimus-d7 participates in various chemical reactions typical of mTOR inhibitors:

  1. Binding Interactions: It interacts with the mTOR enzyme through competitive inhibition, preventing substrate binding.
  2. Metabolic Reactions: The compound undergoes metabolic transformations in biological systems, which may be tracked using its deuterated form to study pharmacokinetics and metabolism.

These reactions are crucial for understanding how the compound behaves in biological systems compared to its non-deuterated form.

Mechanism of Action

Temsirolimus-d7 exerts its effects primarily through inhibition of the mTOR signaling pathway.

Process:

  • Inhibition of mTORC1: By binding to the FKBP12 protein, Temsirolimus-d7 forms a complex that inhibits mTORC1 activity.
  • Downstream Effects: This inhibition leads to reduced protein synthesis and cell proliferation, ultimately inducing apoptosis in cancer cells.

Data from various studies indicate that this mechanism is effective in reducing tumor growth in various cancer models.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids and bases; care must be taken during handling.

Relevant data from studies show that deuteration can enhance stability and alter metabolic pathways, which is significant for research applications.

Applications

Temsirolimus-d7 is primarily used in scientific research, particularly:

  • Pharmacokinetic Studies: Its deuterated nature allows for tracing studies to understand drug metabolism and distribution.
  • Cancer Research: It serves as a valuable tool in studying mTOR signaling pathways and evaluating potential therapeutic strategies against cancers that are resistant to conventional therapies.

This compound's unique properties make it an essential resource for researchers exploring targeted therapies and drug development processes.

Introduction to Deuterated Pharmaceutical Standards

Fundamental Principles of Stable Isotope Labeling in Drug Development

Stable isotope labeling leverages non-radioactive isotopes—such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—to create isotopologues of bioactive molecules. These labeled compounds exhibit nearly identical physicochemical and biological behaviors to their native counterparts but are distinguishable via mass-sensitive detection methods. The core principles governing their application include:

  • Isotopic Differentiation: Deuterium incorporation increases molecular mass by 1 Da per atom, creating a distinct mass signature detectable by mass spectrometry (MS). This allows unambiguous discrimination between labeled and unlabeled species in biological samples [5] [9].
  • Metabolic Tracing: When integrated into drug molecules, deuterium atoms serve as positional "tags" that enable researchers to track metabolic fate, identify biotransformation pathways, and quantify metabolite formation kinetics without perturbing enzymatic processes [5].
  • Quantitative Precision: Deuterated internal standards (e.g., Temsirolimus-d7) co-elute with native analytes during chromatography and experience identical matrix effects. This allows precise correction for analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhancing measurement accuracy [10].

Table 1: Key Stable Isotopes Used in Pharmaceutical Research [4] [5] [9]

IsotopeNatural Abundance (%)Mass Difference (Da)Primary Analytical Application
¹H (Protium)99.98-Baseline for MS detection
²H (Deuterium)0.02+1.00Metabolic studies, internal standards
¹²C98.89-Baseline for MS detection
¹³C1.11+1.00Metabolic flux analysis, NMR spectroscopy
¹⁴N99.63-Baseline for MS detection
¹⁵N0.37+1.00Protein dynamics studies

The utility of stable isotopes extends beyond basic tracking; they enable absolute quantification in complex matrices through isotope dilution mass spectrometry (IDMS). In this technique, a known concentration of deuterated standard is spiked into biological samples (e.g., blood, tissue), and the analyte-to-standard signal ratio provides concentration data unaffected by extraction efficiency variations or ionization suppression [9] [10]. Furthermore, isotopes like ¹³C facilitate nuclear magnetic resonance (NMR) studies by providing detectable nuclear spins absent in ¹²C, allowing non-destructive structural elucidation of metabolites [4].

Rationale for Deuterium Incorporation in mTOR Inhibitor Research

Mammalian target of rapamycin (mTOR) inhibitors like temsirolimus represent a cornerstone of targeted cancer therapy due to their ability to disrupt critical pathways regulating cell proliferation, angiogenesis, and survival. Temsirolimus itself is a prodrug that undergoes rapid CYP3A4-mediated conversion to its active metabolite, sirolimus (rapamycin), which complexes with FKBP12 to allosterically inhibit mTOR kinase activity [1] [7]. This metabolic lability introduces significant challenges for accurate pharmacokinetic (PK) monitoring:

  • Complex Metabolic Profiling: Sirolimus exhibits interpatient metabolic variability influenced by CYP3A4 polymorphisms, drug-drug interactions, and hepatic function. Quantifying both temsirolimus and sirolimus is essential for understanding drug exposure relationships [7] [10].
  • Analytical Interference: Endogenous phospholipids and isobaric metabolites in blood matrices can obscure MS detection of underivatized mTOR inhibitors, necessitating high-specificity separation techniques [10].
  • Therapeutic Drug Monitoring (TDM): Due to temsirolimus' narrow therapeutic index and concentration-dependent efficacy, precise PK assessment is critical for optimizing dosing regimens in malignancies like renal cell carcinoma and lymphoma [7].

Deuterated analogs directly address these challenges. Temsirolimus-d7—featuring seven deuterium atoms at strategic positions—provides an ideal internal standard that mirrors the extraction efficiency, chromatographic behavior, and ionization response of native temsirolimus while resolving mass spectrometric overlap. When spiked into whole blood samples, it enables simultaneous quantification of both prodrug and metabolite with minimal cross-talk, as demonstrated in validated LC-MS/MS assays achieving lower limits of quantification (LLOQ) of 0.25 ng/mL for temsirolimus and 0.10 ng/mL for sirolimus [10].

Table 2: Deuterated Analogs in mTOR Inhibitor Research [8] [10]

CompoundDeuterated PositionsMolecular FormulaPrimary Application
Temsirolimus-d7Methyl groups (7x ²H)C₅₆H₈₀D₇NO₁₆LC-MS/MS internal standard
Sirolimus-d3Methoxy groups (3x ²H)C₅₁H₇₉D₃NO₁₃Metabolite quantification
Everolimus-d4Cyclohexyl group (4x ²H)C₅₃H₈₂D₄NO₁₄Preclinical PK studies

Position-Specific Deuterium Labeling Strategies for Temsirolimus-d7

The synthesis of deuterated pharmaceutical standards requires meticulous planning to ensure isotopic incorporation sites resist metabolic exchange and maintain analytical utility. For Temsirolimus-d7, deuterium atoms are strategically positioned at metabolically inert methyl groups to avoid kinetic isotope effects (KIEs) that could alter enzymatic processing:

  • Synthetic Methodology: Temsirolimus-d7 is typically synthesized via esterification of deuterated propanoic acid precursors with the sirolimus core structure. The deuterium enrichment occurs at the 2-(hydroxymethyl)-2-methylpropanoate moiety, specifically targeting the three methyl groups (-CH₃ → -CD₃) to achieve seven deuterium atoms per molecule [3] [8] [10].
  • Metabolic Stability: Methyl groups exhibit lower propensity for metabolic oxidation compared to aliphatic or aromatic C-H bonds, minimizing unintended loss of deuterium via CYP450-mediated dealkylation. This preserves the mass differential throughout analytical workflows [8].
  • Isotopic Purity: High-performance liquid chromatography (HPLC) purification ensures >99% isotopic enrichment, critical for avoiding isotopic cross-talk in mass spectrometric detection. Residual protium (¹H) contamination can artificially inflate signals for lower-mass analytes, compromising quantification accuracy [10].

The power of position-specific deuteration is exemplified in simultaneous LC-MS/MS assays for temsirolimus and sirolimus. Here, Temsirolimus-d7 serves as the internal standard for the prodrug, while Sirolimus-d3 (deuterated at methoxy groups) quantifies the active metabolite. Chromatographic separation on a BDS Hypersil C8 column (50 × 3.0 mm, 5 μm) with methanol/water/formic acid mobile phases resolves both analytes within 5 minutes. Detection employs positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) of specific transitions:

Table 3: MRM Transitions for Temsirolimus-d7 and Related Analytes [10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Temsirolimus[M+NH₄]⁺ 1030.61000.5 (NH₄-loss)22
Temsirolimus-d7[M+NH₄]⁺ 1037.61007.5 (NH₄-loss)22
Sirolimus[M+Na]⁺ 936.5882.425
Sirolimus-d3[M+Na]⁺ 939.5885.425

This configuration exploits the 7-Da mass shift between temsirolimus and its deuterated counterpart, eliminating spectral interference while maintaining identical retention times (±0.1 min). The method demonstrates exceptional precision (<10.4% CV) and accuracy (<12.1% RE) across validation runs, underscoring the analytical robustness conferred by strategic deuteration [10]. Beyond quantification, deuterated standards facilitate in situ metabolic studies by preserving mass differences in circulating metabolites, enabling high-resolution mapping of biotransformation pathways for next-generation mTOR inhibitors.

Properties

Product Name

Temsirolimus-d7

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis[dideuterio(hydroxy)methyl]propanoate

Molecular Formula

C56H87NO16

Molecular Weight

1037.3 g/mol

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13+,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChI Key

CBPNZQVSJQDFBE-HFKICZFGSA-N

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C)(C([2H])([2H])O)C([2H])([2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.